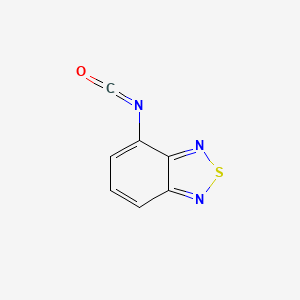
4-Isocianato-2,1,3-benzotiadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazol-4-yl isocyanate is a chemical compound with the molecular formula C7H3N3OS. It is known for its unique structure, which includes an isocyanate group attached to a benzothiadiazole ring.
Aplicaciones Científicas De Investigación
2,1,3-Benzothiadiazol-4-yl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-4-yl isocyanate typically involves the reaction of 2,1,3-benzothiadiazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of 2,1,3-Benzothiadiazol-4-yl isocyanate may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of exposure to hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 2,1,3-Benzothiadiazol-4-yl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Polymerization: It can be used as a monomer in the synthesis of polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids or bases to facilitate the reactions.
Solvents: Aprotic solvents like dichloromethane or toluene are commonly used.
Major Products Formed:
Ureas and Carbamates: Formed through reactions with amines and alcohols.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzothiadiazol-4-yl isocyanate involves its ability to react with various nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity makes it a valuable tool in chemical biology and materials science .
Comparación Con Compuestos Similares
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties but lacking the isocyanate group.
4-Amino-2,1,3-benzothiadiazole: Contains an amino group instead of an isocyanate group, leading to different reactivity and applications.
4-Nitro-2,1,3-benzothiadiazole: Features a nitro group, which imparts distinct electronic characteristics.
Uniqueness: 2,1,3-Benzothiadiazol-4-yl isocyanate is unique due to its isocyanate functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in the synthesis of advanced materials and bioactive molecules .
Propiedades
IUPAC Name |
4-isocyanato-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZZFYLZFYDNMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379953 |
Source


|
| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342411-14-7 |
Source


|
| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)
![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)



![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1272895.png)






